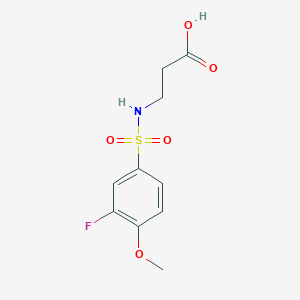

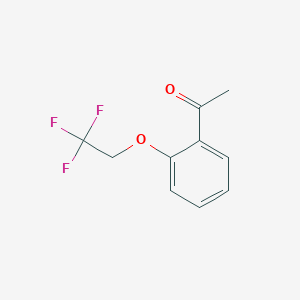

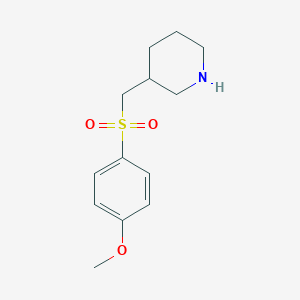

![molecular formula C12H5ClF6N2 B3039394 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine CAS No. 1031928-92-3](/img/structure/B3039394.png)

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine

Descripción general

Descripción

The “3,5-Bis(trifluoromethyl)phenyl” motif is a common structure in various organic compounds . It’s often used in the synthesis of pharmaceuticals and other organic compounds due to its unique properties .

Molecular Structure Analysis

The “3,5-Bis(trifluoromethyl)phenyl” motif has a molecular formula of C8H5BF6O2, an average mass of 257.926 Da, and a monoisotopic mass of 258.028687 Da .Chemical Reactions Analysis

Compounds with the “3,5-Bis(trifluoromethyl)phenyl” motif are involved in various organic transformations .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Bio-Evaluation

A study by Jha and Ramarao (2017) described the microwave-assisted synthesis of triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, utilizing 6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-ol as a precursor. These derivatives exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Ciprofloxacin and Griseofulvin against specific pathogens (Jha & Ramarao, 2017).

NF-kappaB and AP-1 Gene Expression Inhibition

Palanki et al. (2000) investigated the structure-activity relationship of compounds including 6-[3,5-bis(trifluoromethyl)phenyl]-3-chloropyridazine as inhibitors of NF-kappaB and AP-1 gene expression. This study aimed at improving potential oral bioavailability and involved cell-based activity assessment and examination of gastrointestinal permeability (Palanki et al., 2000).

Synthesis of Novel Pyrazoline-based Scaffolds

Kiran et al. (2016) reported the synthesis of novel bis(1,2,3-triazoles) derivatives using 6-[3,5-bis(trifluoromethyl)phenyl]-3-chloropyridazine. These compounds were evaluated for their antibacterial and antioxidant activities, showing moderate effectiveness against certain bacterial strains and good radical scavenging activity (Kiran et al., 2016).

GC-ECD Determination in Herbicide Residue Analysis

Malissa et al. (1984) developed a method for determining residues of 3-phenyl-4-hydroxy-6-chloropyridazine, a metabolite of the herbicide Pyridate, in cereal matrices. This involved derivatisation into 3-phenyl-4,6-dichloropyridazine and measurement via Capillary-GC with EC-detection (Malissa et al., 1984).

Synthesis for NSAID Development

Husain et al. (2017) synthesized novel pyridazine derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). This research involved evaluating analgesic and anti-inflammatory activities in experimental animals, indicating significant effects in these areas (Husain et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5ClF6N2/c13-10-2-1-9(20-21-10)6-3-7(11(14,15)16)5-8(4-6)12(17,18)19/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCOCQICNFECRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5ClF6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide](/img/structure/B3039317.png)

![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)